molecular formula C12H9N3O4S B11713091 2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide

2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B11713091
M. Wt: 291.28 g/mol
InChI Key: HHNUQTWHVVKYHD-QPEQYQDCSA-N
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Description

2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of a hydroxyl group, a nitrothiophene moiety, and a benzohydrazide structure. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with biological targets. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the nitro group allows for redox reactions, which can generate reactive oxygen species (ROS) that contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

2-hydroxy-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H9N3O4S/c16-10-4-2-1-3-9(10)12(17)14-13-7-8-5-6-11(20-8)15(18)19/h1-7,16H,(H,14,17)/b13-7-

InChI Key

HHNUQTWHVVKYHD-QPEQYQDCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC=C(S2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])O

Origin of Product

United States

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